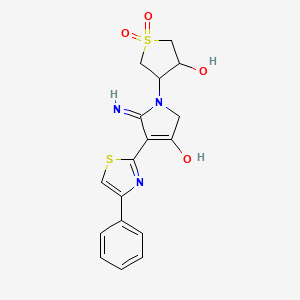
1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a thiazole ring, and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The thiazole and pyrrole rings are then coupled through a series of nucleophilic substitution and condensation reactions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazole and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazole and pyrrole derivatives.
科学研究应用
1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their activity and function.
相似化合物的比较
- 1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-methyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
- 1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-ethyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol
Uniqueness: The uniqueness of 1-(4-hydroxy-1,1-dioxidotetrahydrothiophen-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol lies in its specific combination of functional groups and the spatial arrangement of these groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
1-(4-hydroxy-1,1-dioxothiolan-3-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S2/c18-16-15(17-19-11(7-25-17)10-4-2-1-3-5-10)13(21)6-20(16)12-8-26(23,24)9-14(12)22/h1-5,7,12,14,18,21-22H,6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQGRDNNTWXKEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methoxy-6-[[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl-(oxolan-2-ylmethyl)amino]methyl]phenol](/img/structure/B6128057.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B6128058.png)
![1-cyclohexyl-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6128070.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-3-(1,2-oxazolidin-2-yl)-N-(oxolan-2-ylmethyl)propanamide](/img/structure/B6128075.png)
![(3Z)-3-{[(1-Phenylethyl)amino]methylidene}pyrrolidine-2,4-dione](/img/structure/B6128083.png)
![3-amino-N-(2-furylmethyl)-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B6128086.png)
![1-(1,3-benzodioxol-4-ylmethyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6128092.png)
![4-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B6128108.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-N-(pyridin-3-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6128114.png)
![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6128120.png)

![2-methoxy-5-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]phenol](/img/structure/B6128129.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-phenoxyethyl)acetamide](/img/structure/B6128139.png)
![2-[1-[(2-butyl-1H-imidazol-5-yl)methyl]piperidin-3-yl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6128145.png)
